2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid is an organic compound that features both carboxylic acid and chloroamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid typically involves the reaction of chloroacetic acid with ethylenediamine in the presence of a chlorinating agent. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where chloroacetic acid is reacted with ethylenediamine under optimized conditions to maximize efficiency and minimize by-products. The use of catalysts and advanced purification techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the chloroamino groups to amino groups.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid involves its interaction with molecular targets such as enzymes and proteins. The chloroamino groups can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Chloroacetic acid: A simpler compound with similar reactivity but lacking the ethylenediamine moiety.
Dichloroacetic acid: Contains two chloro groups and exhibits different chemical properties.
Trichloroacetic acid: Contains three chloro groups and is more reactive than 2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid.
Uniqueness
This compound is unique due to the presence of both carboxylic acid and chloroamino functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for specific interactions with biological molecules, making it valuable in research and industrial applications .
Properties
CAS No. |
59384-03-1 |
---|---|
Molecular Formula |
C6H10Cl2N2O4 |
Molecular Weight |
245.06 g/mol |
IUPAC Name |
2-[2-[carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid |
InChI |
InChI=1S/C6H10Cl2N2O4/c7-9(3-5(11)12)1-2-10(8)4-6(13)14/h1-4H2,(H,11,12)(H,13,14) |
InChI Key |
DFDCCULPPPMWGE-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CC(=O)O)Cl)N(CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.